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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of key spectroscopic techniques used to elucidate

and confirm the molecular structure of (4S,5S)-2-methyl-5-hydroxy-1,4,5,6-

tetrahydropyrimidine-4-carboxylic acid, commonly known as Hydroxyectoine. As a valuable

compatible solute with applications in cosmetics and medicine, rigorous structural

characterization of Hydroxyectoine is critical for quality control, regulatory approval, and

understanding its mechanism of action.

The following sections detail the application of Nuclear Magnetic Resonance (NMR)

spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and

Circular Dichroism (CD) Spectroscopy. Each section includes a summary of the quantitative

data obtained, detailed experimental protocols, and an overview of the structural insights

provided by the technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structure elucidation of

organic molecules like Hydroxyectoine. It provides detailed information about the chemical

environment, connectivity, and stereochemistry of each atom in the molecule. Both one-

dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are

employed for a comprehensive analysis.
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Data Presentation
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Hydroxyectoine

Position
¹H Chemical Shift
(δ, ppm)

¹³C Chemical Shift
(δ, ppm)

¹H Multiplicity &
Coupling
Constants (J, Hz)

2-CH₃ 2.25 21.5 s

4-CH 4.10 58.0 dd, J = 7.5, 4.5 Hz

5-CH 4.55 75.0 m

6-CH₂α 2.10 30.0 m

6-CH₂β 2.40 30.0 m

4-COOH - 175.0 -

2-C - 165.0 -

Note: Chemical shifts can vary slightly depending on the solvent, temperature, and pH. Data is

compiled from typical values found in the literature.

Experimental Protocols
Sample Preparation: A sample of 5-10 mg of Hydroxyectoine is dissolved in 0.5-0.7 mL of a

deuterated solvent, typically Deuterium Oxide (D₂O), which is suitable for polar compounds and

allows for the exchange of labile protons (e.g., -OH, -NH, -COOH).

Instrumentation:

Spectrometer: A high-field NMR spectrometer, such as a 300 MHz, 500 MHz, or 600 MHz

instrument.[1]

Probe: A standard broadband or inverse detection probe.

Temperature: Experiments are typically conducted at a constant temperature, e.g., 25°C

(298 K).
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Data Acquisition:

¹H NMR: A standard pulse sequence is used. Key parameters include a 90° pulse angle, a

relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64

scans are accumulated for a good signal-to-noise ratio.

¹³C NMR: A proton-decoupled pulse sequence is used to obtain singlets for all carbon atoms.

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and

a longer relaxation delay may be required.

2D NMR (COSY, HSQC): Standard pulse sequences are used to establish ¹H-¹H (COSY)

and ¹H-¹³C one-bond (HSQC) correlations, which are crucial for assigning the signals to

specific protons and carbons in the molecular structure.

Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of Hydroxyectoine and

confirming its elemental composition. When coupled with liquid chromatography (LC-MS), it is

also a powerful tool for quantification.[2] Tandem mass spectrometry (MS/MS) provides

structural information through the analysis of fragmentation patterns.

Data Presentation
Table 2: Mass Spectrometric Data for Hydroxyectoine

Parameter Value Technique

Molecular Formula C₆H₁₀N₂O₃[3] -

Molecular Weight 158.16 g/mol [3] -

Precursor Ion [M+H]⁺ m/z 159.1 ESI-MS[4]

Key Fragment Ion m/z 113.13 ESI-MS/MS[4]

Experimental Protocols
Sample Preparation: For LC-MS analysis, Hydroxyectoine is dissolved in a suitable solvent,

often a mixture of water and acetonitrile, to a concentration in the low µg/mL to ng/mL range.
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The sample is filtered before injection. For direct infusion, a similar solvent system is used.

Hydroxyectoine is often used as an internal standard for the quantification of Ectoine.[4]

Instrumentation:

Ionization Source: Electrospray Ionization (ESI) is commonly used for polar, non-volatile

molecules like Hydroxyectoine, typically in positive ion mode.[4]

Mass Analyzer: A variety of analyzers can be used, including Quadrupole, Time-of-Flight

(TOF), or Orbitrap. Triple quadrupole instruments are frequently used for quantitative studies

using Multiple Reaction Monitoring (MRM).[4]

Chromatography (for LC-MS): A reversed-phase column (e.g., C8 or C18) is often used with

a gradient mobile phase, for example, starting with a high aqueous component (e.g., 0.1%

formic acid in water) and increasing the organic component (e.g., acetonitrile).[4]

Data Acquisition:

Full Scan MS: The instrument scans a wide mass range (e.g., m/z 50-500) to detect the

protonated molecular ion [M+H]⁺.

MS/MS (Product Ion Scan): The precursor ion (m/z 159.1 for Hydroxyectoine) is isolated

and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then

detected, providing a characteristic fingerprint for the molecule. The transition 159.1 >

113.13 is a common choice for MRM-based quantification.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the Hydroxyectoine

molecule by measuring the absorption of infrared radiation at specific wavenumbers

corresponding to the vibrations of chemical bonds. It is a rapid and non-destructive technique,

particularly useful for comparing samples against a known standard and for studying

intermolecular interactions.[5]

Data Presentation
Table 3: Key FTIR Absorption Bands for Hydroxyectoine
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Wavenumber (cm⁻¹) Vibration Type Functional Group

~3400 (broad) O-H Stretch Hydroxyl, Carboxylic Acid

~3200 (broad) N-H Stretch Amine/Amide

~2950 C-H Stretch Methyl, Methylene

~1650 C=O Stretch Carboxylate (COO⁻)

~1600 C=N Stretch Tetrahydropyrimidine Ring

~1088 C-O Stretch Secondary Alcohol[6]

Note: Peak positions and shapes can be influenced by the physical state (solid/liquid),

hydrogen bonding, and sample preparation method.

Experimental Protocols
Sample Preparation:

Solid State: A small amount of dry, powdered Hydroxyectoine is mixed with potassium

bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, an Attenuated

Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly

onto the ATR crystal.

Dry Amorphous State: For studies on glass-forming properties, samples are prepared by

lyophilization (freeze-drying) to create a dry, amorphous matrix.[5]

Instrumentation:

Spectrometer: A standard benchtop FTIR spectrometer equipped with a light source (e.g.,

Globar), a beamsplitter (e.g., KBr), and a detector (e.g., DTGS).

Measurement Mode: Transmission (for KBr pellets) or ATR.

Data Acquisition:

Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.
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Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum (of air or the pure KBr pellet) is collected and

automatically subtracted from the sample spectrum.

Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-

circularly polarized light by chiral molecules.[7] Since Hydroxyectoine possesses two chiral

centers ((4S, 5S) configuration), CD spectroscopy can be used to confirm its specific

stereochemistry. This is crucial as different stereoisomers can have vastly different biological

activities.

Data Presentation
CD spectra are typically presented as molar ellipticity [θ] versus wavelength. For a molecule

like Hydroxyectoine, a characteristic spectrum with positive or negative Cotton effects in the

UV region (typically below 250 nm) corresponding to the n→π* transitions of the carboxylate

and amide chromophores is expected. The specific signs and magnitudes of these effects are

unique to the (4S, 5S) stereoisomer.

(Note: While Hydroxyectoine is chiral, specific public domain CD spectral data is sparse. The

description is based on the expected behavior of a chiral amino acid derivative.)

Experimental Protocols
Sample Preparation:

Solvent: The sample is dissolved in a buffer or solvent that is transparent in the far-UV

region, such as a phosphate buffer or pure water.[8]

Concentration: The concentration must be carefully chosen to keep the absorbance in an

optimal range (ideally around 1.0).[8] For far-UV CD, concentrations are typically in the

range of 0.1 to 1 mg/mL.
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Cuvette: A quartz cuvette with a short path length (e.g., 0.1 cm or 1 mm) is used to minimize

solvent absorbance in the far-UV.[8]

Instrumentation:

Spectropolarimeter: A dedicated CD spectropolarimeter is required.

Light Source: A xenon arc lamp is typically used.

Environment: The sample chamber is continuously purged with dry nitrogen gas to prevent

ozone formation and absorption of UV light by oxygen.[9]

Data Acquisition:

Wavelength Scan: The spectrum is typically scanned from ~260 nm down to ~190 nm.

Parameters: Key parameters to set include the scanning speed, bandwidth, and data pitch

(step size).

Baseline Correction: A spectrum of the solvent/buffer in the same cuvette is recorded and

subtracted from the sample spectrum.

Data Conversion: The raw data (in millidegrees) is converted to molar ellipticity for

standardized comparison.

Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the comprehensive structural

characterization of a Hydroxyectoine sample using the described spectroscopic techniques.
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Caption: Workflow for Hydroxyectoine characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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